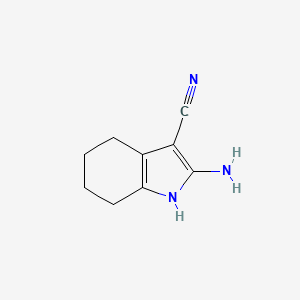

2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile

説明

2-Amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile is a bicyclic heterocyclic compound featuring a tetrahydroindole core substituted with an amino group at position 2 and a carbonitrile group at position 3. This scaffold serves as a critical intermediate in synthesizing bioactive molecules, including antiviral, antibacterial agents, and analogs for neurodegenerative disease therapeutics . Synthetic routes for its derivatives often involve condensation reactions under basic or catalytic conditions. For example, derivatives such as 2-amino-1-o-tolyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile are synthesized via aryl substitution, yielding products with up to 80% efficiency depending on the method . Structural characterization typically employs NMR, IR spectroscopy, and elemental analysis .

特性

CAS番号 |

52773-53-2 |

|---|---|

分子式 |

C9H11N3 |

分子量 |

161.20 g/mol |

IUPAC名 |

2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile |

InChI |

InChI=1S/C9H11N3/c10-5-7-6-3-1-2-4-8(6)12-9(7)11/h12H,1-4,11H2 |

InChIキー |

ZOPQCOAGIJWDOO-UHFFFAOYSA-N |

正規SMILES |

C1CCC2=C(C1)C(=C(N2)N)C#N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile typically involves multicomponent reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and cyclic enaminones under basic conditions . The reaction is usually carried out in ethanol with sodium carbonate as a catalyst .

Industrial Production Methods

While specific industrial production methods for 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors for better control over reaction parameters.

化学反応の分析

Types of Reactions

2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different amines or alcohols.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents like bromine or chlorine are used for electrophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols .

科学的研究の応用

Scientific Research Applications

- Medicinal Chemistry The tetrahydroindole framework is notable for its potential biological activities and applications in medicinal chemistry. Indole derivatives often possess anti-inflammatory, anticancer, and antimicrobial properties, making this compound a candidate for pharmacological evaluation.

- Drug Discovery Research continues to explore the compound's potential applications in drug discovery and material sciences. Molecular docking studies suggest that 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile can effectively bind to enzymes and receptors involved in disease pathways. These interactions are critical for understanding its mechanism of action and optimizing its pharmacological profile.

- Organic Synthesis Several synthesis methods have been developed for 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile, underscoring the importance of innovative synthetic strategies in producing biologically active compounds. Synthesis typically involves multicomponent reactions.

- Material Sciences Research is ongoing to explore the potential applications of 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile in material sciences.

Several compounds share structural similarities with 2-amino-1-phenyl-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile. A comparison highlighting their uniqueness is shown below:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-aminoindole | Indole base with amino group | Antimicrobial | Simpler structure; less steric hindrance |

| Indole-3-carboxaldehyde | Indole with aldehyde | Anticancer | More reactive due to aldehyde functionality |

| Tetrahydrocarbazole | Saturated indole derivative | CNS activity | More stable; less reactive than carbonitriles |

作用機序

The mechanism of action of 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The indole ring system allows it to bind to various receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .

類似化合物との比較

Comparison with Similar Compounds

Heterocyclic Variations: Thiophene and Selenophene Analogs

The thiophene and selenophene analogs, 2-amino-4,5,6,7-tetrahydro-1-thiophene-3-carbonitrile (ATS) and 2-amino-4,5,6,7-tetrahydro-1-selenophene-3-carbonitrile (ATSe), share the same amino-carbonitrile substitution pattern but differ in their heterocyclic cores. Key findings include:

- Antioxidant Activity : ATSe exhibits superior antiperoxyradical capacity compared to ATS due to selenium’s higher electronegativity and redox activity. Cyclic voltammetry (CV) and DPPH assays confirm enhanced radical scavenging in ATSe .

- Synthetic Methods : Both compounds are synthesized using ultrasound (US) or microwave radiation, optimizing reaction efficiency .

Pyrimidine Derivatives

5-Substituted 2-amino-4,6-dichloropyrimidines demonstrate significant biological activity, unlike their dihydroxy counterparts:

- NO Inhibition: 5-Fluoro-2-amino-4,6-dichloropyrimidine shows potent inhibition of immune-activated nitric oxide (NO) production (IC₅₀ = 2 μM), outperforming other derivatives (IC₅₀ = 9–36 μM). This activity is attributed to electron-withdrawing chloro and fluoro groups enhancing electrophilicity .

- Synthesis: Prepared via Vilsmeier–Haack–Arnold reagent-mediated chlorination of dihydroxypyrimidines, yielding >90% efficiency .

Pyridine-Based Carbonitriles

2-Amino-4,6-diphenyl-pyridine-3-carbonitrile derivatives exhibit fluorescence sensitivity to environmental polarity, viscosity, and pH, making them ideal for sensor applications:

- Synthetic Optimization: Traditional two-step methods (Knopagel condensation followed by thermal cyclization) are time-consuming. Microwave-assisted synthesis improves yield and reduces solvent waste .

Other Indole and Related Heterocycles

Derivatives such as 4-amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile highlight structural versatility:

- Synthesis: Achieved via reactions of imino-pyrrolizines with chloroacetophenones in acetonitrile/K₂CO₃, yielding 40% product .

Data Tables

Table 1: Structural and Functional Comparison

生物活性

2-Amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile (CAS Number: 52773-53-2) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C9H11N

- Molecular Weight : 161.20 g/mol

- LogP : 1.93 (indicating moderate lipophilicity)

- PSA (Polar Surface Area) : 65.60 Ų

Biological Activity Overview

The biological activities of 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile have been investigated across various studies. The following sections detail its effects in different biological contexts.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has shown promising results in inhibiting cell proliferation in various cancer cell lines:

Mechanism of Action :

The compound appears to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase. This mechanism is critical for its anticancer efficacy as it disrupts mitotic processes essential for cancer cell division .

Anti-inflammatory Effects

In addition to its anticancer activity, 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile has demonstrated anti-inflammatory properties. In vitro studies using BV-2 microglial cells showed that it significantly reduced the release of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation .

This suggests a potential role in treating neuroinflammatory conditions.

Antioxidant Activity

The compound has also been evaluated for its antioxidant capabilities. It was found to scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage .

Case Studies and Research Findings

- In Vivo Studies : In a mouse model of LPS-induced neuroinflammation, treatment with the compound resulted in reduced microglial activation and astrocyte proliferation. This indicates its potential as a therapeutic agent for neurodegenerative diseases .

- Docking Studies : Computational studies have provided insights into the binding interactions of this compound with target proteins involved in cancer pathways. The docking simulations revealed favorable interactions with the colchicine binding site on tubulin, supporting its role as an inhibitor of tubulin polymerization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile and its derivatives?

- Methodological Answer : Cyclocondensation reactions involving ketones or aldehydes with aminocarbonitrile precursors are widely used. For example, Schiff base formation via condensation of primary amines with carbonyl compounds can yield structurally related tetrahydroindole derivatives. Optimization of solvent systems (e.g., ethanol or toluene) and catalysts (e.g., acid/base) is critical for improving yields . One-pot multicomponent reactions, similar to those employed in chromene-carbonitrile synthesis (e.g., combining aldehydes, malononitrile, and active methylene compounds), may also be adapted for this compound .

Q. How should researchers safely handle and store 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile?

- Methodological Answer : Follow protocols for analogous indole derivatives:

- Store in airtight containers under inert gas (e.g., N₂) at temperatures ≤ -20°C to prevent degradation.

- Use explosion-proof equipment and avoid contact with oxidizing agents or ignition sources.

- Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Emergency procedures for spills include neutralization with non-combustible absorbents and disposal via licensed hazardous waste facilities .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR to confirm the tetrahydroindole scaffold and substituent positions (e.g., amino and carbonitrile groups).

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~3300–3500 cm⁻¹ (N-H stretches) are diagnostic.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of 2-amino-4,5,6,7-tetrahydro-1H-indole-3-carbonitrile?

- Methodological Answer : Single-crystal X-ray diffraction is critical for confirming bond angles, torsion angles, and supramolecular interactions. For example, triclinic crystal systems (space group P1) have been used to analyze related tetrahydrobenzothiophene-carbonitrile derivatives, revealing intermolecular hydrogen bonds (N-H···N) that stabilize the lattice . Refinement software like SHELXL can model disorder or thermal motion in the tetrahydroindole ring.

Q. What strategies address contradictions in reported melting points or spectral data across synthetic batches?

- Methodological Answer :

- Purity Assessment : Use HPLC or TLC to confirm homogeneity. Recrystallization from ethanol/toluene mixtures (e.g., 2:1 v/v) can eliminate impurities .

- Comparative Analysis : Cross-validate NMR and IR data with computational tools (e.g., DFT simulations). For melting point discrepancies, differential scanning calorimetry (DSC) provides precise phase-transition data.

- Environmental Controls : Document reaction conditions (temperature, humidity) to identify batch-to-batch variability .

Q. How can regioselectivity challenges in functionalizing the tetrahydroindole scaffold be mitigated?

- Methodological Answer :

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) on the amino group to steer electrophilic substitution to the C-3 or C-5 positions.

- Metal Catalysis : Pd-catalyzed C-H activation or Ullmann coupling for selective arylations.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at specific sites .

Data Analysis and Interpretation

Q. What computational methods support the interpretation of experimental data for this compound?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry using Gaussian 16 to predict NMR chemical shifts (via GIAO method) and IR vibrational modes. Compare with experimental data to validate structures.

- Molecular Docking : Study interactions with biological targets (e.g., enzymes) to guide pharmacological studies .

Q. How can researchers reconcile conflicting reactivity trends in derivatives under varying reaction conditions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions in situ via UV-Vis spectroscopy to identify rate-determining steps.

- pH Dependence : Adjust reaction media acidity to control protonation states of the amino group, which influences nucleophilicity.

- Isolation of Intermediates : Use flash chromatography or cold trapping to characterize transient species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。